molecular formula C17H21BrNO3P B11581448 Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate

Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate

Cat. No.: B11581448
M. Wt: 398.2 g/mol
InChI Key: RGMYQYJNWWXCHF-UHFFFAOYSA-N
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Description

Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a [(4-bromophenyl)(phenylamino)methyl] moiety, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate typically involves a multi-step process. One common method is the Kabachnik–Fields reaction, which involves the condensation of an aldehyde (such as 4-bromobenzaldehyde), an amine (such as aniline), and diethyl phosphite. This reaction is often catalyzed by a base or an acid and can be carried out under solvent-free conditions or in the presence of a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Kabachnik–Fields reaction, and catalysts such as nano Cu₂O can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate involves its interaction with specific molecular targets. For instance, its derivatives can act as enzyme inhibitors by binding to the active site of enzymes and blocking their activity. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition . Additionally, the compound can interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(4-methylphenyl)(phenylamino)methyl]phosphonate
  • Diethyl [(4-isopropylphenyl)(phenylamino)methyl]phosphonate
  • Diethyl [(4-methoxyphenyl)(phenylamino)methyl]phosphonate

Uniqueness

Diethyl [(4-bromophenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the bromine atom in the 4-bromophenyl group. This bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of a wide range of derivatives . Additionally, the bromine atom can enhance the compound’s biological activity by increasing its binding affinity to molecular targets .

Properties

Molecular Formula

C17H21BrNO3P

Molecular Weight

398.2 g/mol

IUPAC Name

N-[(4-bromophenyl)-diethoxyphosphorylmethyl]aniline

InChI

InChI=1S/C17H21BrNO3P/c1-3-21-23(20,22-4-2)17(14-10-12-15(18)13-11-14)19-16-8-6-5-7-9-16/h5-13,17,19H,3-4H2,1-2H3

InChI Key

RGMYQYJNWWXCHF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=CC=C2)OCC

Origin of Product

United States

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